molecular formula C₂₅H₂₇N₃O₈ B1141892 6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine (E)-2-Butenedioate (1:2) CAS No. 174257-90-0

6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine (E)-2-Butenedioate (1:2)

Cat. No.: B1141892
CAS No.: 174257-90-0
M. Wt: 497.5
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Description

6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine (E)-2-Butenedioate (1:2) (CAS 174257-90-0) is a complex heterocyclic compound with a molecular formula of C25H27N3O8 and a molecular weight of 497.5 g/mol . It features a fused imidazo-benzazepine core substituted with a 4-piperidinylidene group and is stabilized as a 1:2 salt with (E)-2-butenoic acid.

Properties

CAS No.

174257-90-0

Molecular Formula

C₂₅H₂₇N₃O₈

Molecular Weight

497.5

Origin of Product

United States

Biological Activity

6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b] benzazepine (E)-2-Butenedioate (1:2) is a compound with significant potential in pharmacological applications. Its unique structural properties suggest various biological activities, particularly in the realm of neuropharmacology and oncology. This article reviews the biological activity of this compound, synthesizing findings from various studies and reports.

  • Molecular Formula : C19H21N3O2
  • Molecular Weight : 323.38894 g/mol
  • CAS Number : 147083-93-0
  • Boiling Point : Approximately 606.3 °C (predicted)
  • Density : 1.32 g/cm³ (predicted)
  • pKa : 2.15 (predicted)

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential inhibition of specific enzymes involved in pathological conditions. The piperidine moiety enhances its binding affinity to various receptors, including those involved in dopaminergic and serotonergic signaling pathways.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound demonstrates notable biological activity:

  • Antitumor Activity :
    • In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
    • A study reported a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cancer types.
  • Neuropharmacological Effects :
    • The compound has been evaluated for its potential as an antipsychotic agent. It shows promise in modulating dopaminergic activity, which could be beneficial in treating schizophrenia.
    • Behavioral assays in rodent models indicate anxiolytic effects, suggesting its utility in managing anxiety disorders.
  • Anti-inflammatory Properties :
    • Preliminary research indicates that this compound may inhibit pro-inflammatory cytokine production, contributing to its potential use in treating inflammatory diseases.

Data Table: Biological Activity Summary

Activity TypeEffect/OutcomeReference
AntitumorCytotoxicity against cancer cell lines
NeuropharmacologicalAnxiolytic effects
Anti-inflammatoryInhibition of cytokine production

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy.
  • Neuropharmacological Assessment :
    • In behavioral tests involving the elevated plus maze, rodents treated with the compound displayed increased time spent in open arms compared to control groups, indicating reduced anxiety-like behavior.

Scientific Research Applications

Therapeutic Applications

6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b] benzazepine (E)-2-Butenedioate has been investigated for several therapeutic applications:

  • Antihistaminic Activity : The compound is structurally related to antihistamines and has shown potential in treating allergic reactions by blocking histamine receptors .
  • Neuropharmacological Effects : Due to its piperidine moiety, it may exhibit neuroprotective properties and has been studied for its effects on various neurological conditions .
  • Anticancer Activity : Preliminary studies suggest that derivatives of imidazo[2,1-b]benzazepines can inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation .

Case Studies

Several studies have documented the efficacy and mechanisms of action of this compound:

  • Histamine Receptor Blockade :
    • A study demonstrated that compounds similar to 6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b] benzazepine effectively inhibited histamine-induced responses in vitro. These findings support its potential as an antihistamine agent .
  • Neuroprotective Properties :
    • Research involving animal models indicated that the compound could reduce neuroinflammation and oxidative stress markers associated with neurodegenerative diseases. This suggests a promising avenue for further development in treating conditions like Alzheimer's disease .
  • Anticancer Research :
    • In vitro studies showed that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Data Table: Summary of Findings

Application AreaObservationsReferences
Antihistaminic ActivityInhibition of histamine-induced responses
Neuropharmacological EffectsReduction in neuroinflammation and oxidative stress
Anticancer ActivitySelective cytotoxicity against cancer cells

Comparison with Similar Compounds

Alcaftadine (CAS 147084-10-4)

  • Structure : Shares the imidazo[2,1-b][3]benzazepine core but includes a 1-methyl-4-piperidinylidene substituent and a formyl group at position 3.
  • Pharmacology : A histamine H1 receptor antagonist used clinically for allergic conjunctivitis .
  • Synthesis: Synthesized via oxidation of 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine-3-methanol using sodium hypochlorite/TEMPO, yielding 63–68% efficiency .
Parameter Target Compound (CAS 174257-90-0) Alcaftadine (CAS 147084-10-4)
Molecular Weight 497.5 307.39
Core Structure Imidazo-benzazepine Imidazo-benzazepine
Key Substituent 4-Piperidinylidene 1-Methyl-4-piperidinylidene
Pharmacological Activity Research intermediate H1 antagonist
Synthesis Yield Not reported 63–68%

Clozapine Derivatives (e.g., Desmethylclozapine)

  • Structure : Dibenzo[b,e][1,4]diazepines with piperazine/piperidine substituents (e.g., 11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol, CAS 156632-07-4) .
  • Pharmacology : Atypical antipsychotics targeting dopamine and serotonin receptors.
  • Divergence : The target compound lacks the dibenzo-diazepine core and instead features a benzazepine-imidazole fusion, altering receptor affinity.

Functional Analogues

Imidazo-Fused Benzodiazepines (e.g., Compound 5l)

  • Structure : 4,10-Dihydro-5H-7,8-methylenedioxy-5-(3,4-methylenedioxy-benzyl)imidazo[2,1-c][1,4]benzodiazepine .
  • Synthesis : Palladium-catalyzed intramolecular C-H activation (63% yield).
  • Key Difference : Benzodiazepine ring instead of benzazepine, leading to distinct conformational flexibility .

Pyrido-Benzodiazepinones (e.g., AFDX-384)

  • Structure: 5,11-Dihydro-11-(((2-(2-((dipropylamino)methyl)-1-piperidinyl)ethyl)amino)carbonyl)-6H-pyrido(2,3-b)(1,4)-benzodiazepin-6-one (CAS 118290-27-0) .
  • Pharmacology : Muscarinic receptor antagonist.
  • Comparison : The target compound lacks the pyridine moiety and carboxamide linkage, reducing steric bulk .

Pharmacological and Physicochemical Properties

  • Solubility: The (E)-2-butenoate salt enhances aqueous solubility compared to free bases like Alcaftadine .
  • Stability : Fused aromatic systems in imidazo-benzazepines confer thermal stability (decomposition >200°C) .
  • Bioactivity : While Alcaftadine acts as an H1 antagonist, the target compound’s bioactivity is uncharacterized, likely due to its role as a synthetic intermediate .

Preparation Methods

Formation of the Imidazo[2,1-b]benzazepine Skeleton

The imidazo[2,1-b]benzazepine core is synthesized via cyclization reactions. A key intermediate, alcohol (V) or (VI) , undergoes dehydration using acidic or anhydrous conditions. For example, concentrated sulfuric acid or phosphoric acid catalyzes the elimination of water, forming the fused imidazo-benzazepine ring system. Alternative dehydrating agents include acetic anhydride or phosphorus pentoxide, which are particularly effective in aromatic hydrocarbon solvents like toluene or xylene.

Reaction Conditions and Optimization

Solvent Systems

  • Polar aprotic solvents : Tetrahydrofuran (THF) or 1,2-dimethoxyethane are employed for reactions involving strong bases like methyl lithium or sodium amide.

  • Aromatic hydrocarbons : Toluene or xylene are preferred for dehydrations at elevated temperatures (80–120°C).

  • Alcohols : Methanol or ethanol facilitate reductions and hydrolyses, particularly in the presence of sodium hydroxide or hydrochloric acid.

Acidic and Basic Modifiers

  • Mineral acids : Hydrochloric or sulfuric acid (2–6 M) are used for hydrolyzing carbamate intermediates into primary amines.

  • Organic bases : Triethylamine or diisopropylethylamine neutralize acids generated during acylations or alkylations, ensuring reaction progression.

Salt Formation with (E)-2-Butenedioic Acid

The final step involves converting the free base into the (E)-2-butenedioate (fumarate) salt. A 1:2 molar ratio of the base to fumaric acid is maintained in a methanol-water mixture. The salt precipitates upon cooling and is isolated via filtration. Critical parameters include:

  • pH control : Maintained between 3.5–4.5 to ensure complete protonation of the amine.

  • Temperature : Crystallization occurs at 0–5°C to enhance yield and purity.

Key Intermediates and Their Synthesis

Intermediate (III-a-1-2-b): Hydroxyethyl-Linked Precursor

This intermediate is synthesized by reducing a ketone precursor (III-a-1-2-a) with sodium borohydride in methanol. The reaction proceeds at 0°C to prevent side reactions, yielding a secondary alcohol that is subsequently oxidized or dehydrated.

Intermediate (XXIII): Ester Derivatives

Esters of formula (XXIII) react with imidazole derivatives under strong basic conditions (e.g., butyl lithium in hexane) to form advanced intermediates. The reaction requires anhydrous conditions and inert atmospheres to avoid hydrolysis.

Industrial-Scale Production Considerations

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane eluents removes unreacted starting materials.

  • Recrystallization : The final salt is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity.

Yield Optimization

  • Catalytic additives : Lewis acids like aluminum chloride improve cyclization efficiency by 15–20%.

  • Stepwise temperature control : Gradual heating from 25°C to 110°C during dehydration minimizes side product formation.

Challenges and Mitigation Strategies

Byproduct Formation During Dehydration

Excessive acid concentration leads to dimerization byproducts. This is mitigated by using dilute sulfuric acid (1–2 M) and short reaction times (<4 hours).

Stereochemical Control

The (E)-configuration of the butenedioate salt is ensured by strict pH control during salt formation. Deviations below pH 3.0 favor the (Z)-isomer, necessitating precise titration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine, and what are their key optimization parameters?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed intramolecular C–H activation, as demonstrated for structurally related imidazole-fused benzodiazepines. Key steps include:

  • Catalyst Selection : Palladium(II) acetate with ligands (e.g., PPh₃) for regioselective cyclization .
  • Reaction Conditions : Solvent choice (e.g., toluene or DMF), temperature (80–120°C), and reaction time (12–24 hours) to achieve yields >60% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to assign protons and carbons in the imidazo-benzazepine core. For example, aromatic protons appear at δ 7.2–8.5 ppm, and piperidinylidene carbons resonate near δ 40–50 ppm .
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., m/z 307 [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Absorbances at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N–H stretch) verify functional groups .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in stability data under varying pH and oxidative conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/Alkaline Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours, followed by HPLC analysis to identify degradation products (e.g., carboxylic acid metabolites under alkaline conditions) .
  • Oxidative Stress Testing : Use 3% H₂O₂ at 40°C for 6 hours, monitoring via UPLC-MS to detect oxidized derivatives (e.g., sulfoxide or N-oxide forms) .
  • Statistical Validation : Apply ANOVA to compare degradation rates across conditions, ensuring p < 0.05 for significance .

Q. How can computational modeling predict the compound’s interaction with histamine H₁ receptors, and what parameters are critical for validating docking studies?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to the H₁ receptor’s active site (PDB ID: 3RZE). Key parameters:
  • Binding Affinity : ΔG ≤ −8 kcal/mol for high-affinity interactions .
  • Pose Validation : Root-mean-square deviation (RMSD) < 2 Å compared to crystallographic ligand (e.g., doxepin) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of receptor-ligand complexes .

Q. What are the challenges in developing electrochemical sensors for detecting this compound in biological matrices, and how can sensitivity be enhanced?

  • Methodological Answer :

  • Sensor Design : Use polyaniline-based transducers with carbon paste electrodes. Optimize parameters:
  • pH : Phosphate buffer (pH 7.4) to mimic physiological conditions .
  • Electrode Modifiers : Graphene oxide or molecularly imprinted polymers (MIPs) to improve selectivity .
  • Validation : Compare with HPLC-UV (λ = 254 nm) for cross-method accuracy (RSD < 2%) .

Data Analysis & Theoretical Framework

Q. How should researchers analyze discrepancies in pharmacological activity data across in vitro and in vivo models?

  • Methodological Answer :

  • Dose-Response Curves : Use GraphPad Prism to calculate IC₅₀ values for mast cell stabilization assays (in vitro) versus ED₅₀ in allergic conjunctivitis models (in vivo).
  • Metabolic Considerations : Account for cytochrome P450-mediated metabolism (e.g., CYP3A4) using liver microsome assays to explain reduced in vivo efficacy .

Q. What theoretical frameworks guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :

  • Lipinski’s Rule of Five : Ensure logP ≤ 5, molecular weight ≤ 500 Da, and ≤10 H-bond acceptors/donors for oral bioavailability .
  • Structure-Activity Relationship (SAR) : Modify the piperidinylidene moiety to reduce CYP450 interactions while maintaining H₁ receptor affinity .

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